molecular formula C19H19ClN2O7S B254077 2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3,4,5-trimethoxyphenyl)benzamide

2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B254077
M. Wt: 454.9 g/mol
InChI Key: HGKJIPGVKARMTE-UHFFFAOYSA-N
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Description

2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro-substituted benzamide core, an isothiazolidinone ring, and a trimethoxyphenyl group. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isothiazolidinone ring: This can be achieved by reacting a suitable precursor with sulfur and an oxidizing agent.

    Introduction of the chloro group: Chlorination of the benzamide core can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the trimethoxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or methoxy groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, such compounds are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, derivatives of benzamides and isothiazolidinones are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Industrially, these compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3,4,5-trimethoxyphenyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3,4,5-trimethoxyphenyl)benzamide: Lacks the isothiazolidinone ring.

    4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide: Lacks the chloro group.

    2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide: Lacks the trimethoxyphenyl group.

Uniqueness

The uniqueness of 2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3,4,5-trimethoxyphenyl)benzamide lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H19ClN2O7S

Molecular Weight

454.9 g/mol

IUPAC Name

2-chloro-N-(3,4,5-trimethoxyphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C19H19ClN2O7S/c1-27-15-8-11(9-16(28-2)18(15)29-3)21-19(24)13-5-4-12(10-14(13)20)22-17(23)6-7-30(22,25)26/h4-5,8-10H,6-7H2,1-3H3,(H,21,24)

InChI Key

HGKJIPGVKARMTE-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=C(C=C2)N3C(=O)CCS3(=O)=O)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=C(C=C2)N3C(=O)CCS3(=O)=O)Cl

Origin of Product

United States

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